
Fedotozine tartrate
Übersicht
Beschreibung
- Es wirkt als peripher spezifischer selektiver κ1-Opioidrezeptor-Agonist, mit Präferenz für den κ1A-Subtyp .
- Obwohl es zur Behandlung von gastrointestinalen Erkrankungen wie Reizdarmsyndrom und funktioneller Dyspepsie untersucht wurde, wurde die Entwicklung letztendlich eingestellt, und es wurde nie vermarktet.
Fedotozintartrat: (INN; JO 1196 für das (-) Tartrat-Salz) ist ein Opioid-Medikament.
Vorbereitungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für Fedotozintartrat in der Literatur nicht weit verbreitet.
- Industrielle Produktionsverfahren sind aufgrund der Einstellung der Entwicklung ebenfalls rar.
Analyse Chemischer Reaktionen
- Die Verbindung unterliegt wahrscheinlich verschiedenen Reaktionen, aber detaillierte Informationen fehlen.
- Häufige Reagenzien und Bedingungen für seine Synthese bleiben unbenannt.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.
Wissenschaftliche Forschungsanwendungen
Irritable Bowel Syndrome (IBS)
A pivotal double-blind, multicenter study evaluated the efficacy and safety of fedotozine in 238 patients with IBS. Patients received either placebo or fedotozine at doses of 3.5 mg, 15 mg, or 30 mg three times daily over six weeks. The results indicated that the highest dose (30 mg) significantly alleviated abdominal pain and bloating compared to placebo (P = 0.01 for maximal daily pain; P = 0.02 for abdominal bloating) . Moreover, the treatment markedly reduced overall disease severity (P = 0.003) and pain components (P = 0.009), demonstrating its potential as an effective therapeutic option for IBS-related symptoms.
Functional Dyspepsia
Fedotozine was also investigated for functional dyspepsia. However, clinical trials yielded disappointing results regarding its efficacy in this condition, leading to a lack of further development . Despite these setbacks, the pharmacological properties of fedotozine remain a topic of interest for future research into new treatments for abdominal pain associated with functional digestive disorders.
Summary of Clinical Trials
Study | Condition | Dose | Duration | Outcome |
---|---|---|---|---|
Study 1 | IBS | 30 mg TID | 6 weeks | Significant reduction in abdominal pain and bloating |
Study 2 | Functional Dyspepsia | Various | Not specified | Disappointing efficacy results |
Pharmacological Profile
Fedotozine's pharmacological characteristics include:
Wirkmechanismus
- Fedotozine tartrate’s mechanism involves selective activation of κ1-opioid receptors.
- These receptors play a role in pain modulation, gastrointestinal function, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
- Leider werden in der verfügbaren Literatur keine direkten Vergleiche oder ähnliche Verbindungen explizit erwähnt.
Biologische Aktivität
Fedotozine tartrate, a compound derived from the arylacetamide series, is primarily recognized for its selective agonistic activity on kappa (κ) opioid receptors, particularly the κ1A subtype. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on visceral pain, and clinical implications based on diverse research findings.
- IUPAC Name: (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, (2S,3S-tartrate)
- Molecular Formula: C22H31NO4
- Molar Mass: 373.493 g·mol⁻¹
Fedotozine acts as a selective κ1-opioid receptor agonist. Its primary mechanism involves modulating visceral pain by altering the processing of sensory information from the gut to the central nervous system. This action is particularly relevant in conditions such as irritable bowel syndrome (IBS) and functional dyspepsia, where visceral hypersensitivity plays a significant role in symptomatology .
Antinociceptive Properties
Research indicates that fedotozine exhibits peripheral antinociceptive effects comparable to other κ-opioid agonists. It has been shown to:
- Decrease nociceptive reflexes triggered by gut distension in animal models.
- Alter sensory thresholds in human subjects experiencing visceral pain.
In a study involving patients with IBS, fedotozine significantly increased the thresholds for both perception and pain during colonic distention tests compared to placebo. The first perception threshold was raised from 23.3 ± 4.5 mm Hg (placebo) to 28.7 ± 5.9 mm Hg (fedotozine), while the pain threshold increased from 29.0 ± 3.5 mm Hg to 34.7 ± 5.5 mm Hg, respectively (P = 0.0078) .
Clinical Trials and Efficacy
Fedotozine has been evaluated in various clinical settings:
- Functional Digestive Disorders: In trials involving patients with non-ulcer dyspepsia and IBS, fedotozine demonstrated efficacy in relieving abdominal pain over a six-week treatment period .
- Visceral Pain Management: Its ability to enhance sensory thresholds suggests potential for treating visceral hypersensitivity associated with gastrointestinal disorders .
Case Studies
Case Study 1: IBS Treatment
In a randomized double-blind crossover trial with fourteen IBS patients, fedotozine was administered intravenously at a dose of 100 mg. Results showed improved sensory thresholds without significant changes in colonic compliance, indicating that fedotozine effectively reverses visceral hypersensitivity without altering gut mechanics .
Case Study 2: Functional Dyspepsia
A separate study assessed the impact of fedotozine on patients suffering from functional dyspepsia. Patients reported significant reductions in pain intensity and frequency after six weeks of treatment, supporting its role as an effective therapeutic agent for gastrointestinal discomfort .
Comparative Analysis of Fedotozine with Other κ-Opioid Agonists
Property | Fedotozine | U-69593 | Other κ-Agonists |
---|---|---|---|
Selectivity | High for κ1A | Moderate | Variable |
Route of Administration | Oral | Intravenous | Oral/Intravenous |
Clinical Trials | Phase III (discontinued) | Limited | Various ongoing |
Main Indications | IBS, Functional Dyspepsia | Pain management | Pain relief |
Future Directions and Research
Despite promising results, development for marketing was discontinued due to insufficient commercial viability. However, ongoing research into peripheral kappa-opioid receptor modulators continues to explore their potential in treating gastrointestinal disorders and other pain-related conditions .
Further studies are necessary to fully elucidate the long-term effects and safety profile of this compound in diverse patient populations.
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCBFOPBBFVQC-NNFXRGIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158035 | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133267-27-3 | |
Record name | Fedotozine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedotozine tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDOTOZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.